(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid
Description
(2R,3S)-3-(Trifluoromethyl)-1,4-dioxane-2-carboxylic acid (CAS: 2090672-89-0) is a chiral carboxylic acid derivative featuring a 1,4-dioxane ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. Its molecular formula is C₆H₇F₃O₄, with a molecular weight of 200.11 g/mol .
Properties
IUPAC Name |
(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O4/c7-6(8,9)4-3(5(10)11)12-1-2-13-4/h3-4H,1-2H2,(H,10,11)/t3-,4+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJREBRVGUVTFI-DMTCNVIQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]([C@@H](O1)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often employs reagents such as Togni’s reagents, which are known for their exceptional reactivity in trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, utilizing photoredox catalysis or transition-metal-free conditions to achieve high yields and purity . The choice of method depends on factors such as cost, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Organic Chemistry
The compound serves as a building block for synthesizing more complex fluorinated compounds. Its trifluoromethyl group enhances reactivity and stability, making it a valuable intermediate in organic synthesis.
Biological Studies
Due to its unique structure, (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is utilized in biological research to investigate various processes and interactions at the molecular level. Its ability to modify biological pathways makes it a useful tool for studying enzyme inhibition and receptor binding mechanisms.
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate , with potential applications in developing new drugs. Its structural characteristics may allow for the creation of novel therapeutic agents targeting specific diseases.
Agrochemical Applications
In the agricultural sector, (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is used in the formulation of agrochemicals. Its properties can enhance the effectiveness of pesticides and herbicides, contributing to improved agricultural productivity.
Case Studies
- Synthesis of Fluorinated Compounds : Research demonstrated that (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid can be effectively utilized as an intermediate for synthesizing various fluorinated compounds with potential pharmaceutical applications .
- Biological Activity Assessment : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, highlighting its potential role in developing new antimicrobial agents .
- Agrochemical Efficacy : Field studies indicated that formulations containing (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid demonstrated enhanced efficacy against pests compared to traditional agrochemicals .
Mechanism of Action
The mechanism by which (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. This interaction can influence various pathways, including enzyme inhibition and receptor binding, leading to the desired biological or chemical outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and application-based differences between the target compound and analogous molecules:
Table 1: Key Comparative Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | CAS Number | Notable Features |
|---|---|---|---|---|---|---|
| (2R,3S)-3-(Trifluoromethyl)-1,4-dioxane-2-carboxylic acid | C₆H₇F₃O₄ | 200.11 | 1,4-Dioxane | -CF₃ (3-position), -COOH (2-position) | 2090672-89-0 | Chiral center (2R,3S) |
| 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid | C₇H₄F₃NO₂ | 191.11 | Pyridine | -CF₃ (4-position), -COOH (3-position) | Not provided | Aromatic ring; potential for π-π interactions |
| rac-(2R,3R)-3-Phenyl-1,4-dioxane-2-carboxylic acid | C₁₁H₁₂O₄ | 208.21 | 1,4-Dioxane | -Ph (3-position), -COOH (2-position) | 1969287-70-4 | Racemic mixture; phenyl substitution |
| Aprepitant (Fosaprepitant precursor) | C₂₃H₂₁F₇NO₄ | 534.42 | Morpholine | -CF₃ groups, triazole ring | Not provided | FDA-approved antiemetic; phosphonic acid derivative |
| 3-O-Feruloylquinic Acid | C₁₇H₂₀O₉ | 368.34 | Cyclohexane | Feruloyl ester, multiple -OH groups | Not provided | Natural product (coffee fruit); antioxidant properties |
Structural and Functional Comparisons
Core Ring Systems :
- The target compound’s 1,4-dioxane ring contrasts with the pyridine ring in 4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid and the morpholine core in Aprepitant. The dioxane ring offers conformational rigidity but lacks the aromaticity of pyridine or the nitrogen heteroatom of morpholine, impacting electronic properties and solubility .
- Chirality : Unlike racemic analogs like rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid, the (2R,3S) configuration of the target compound may confer stereoselective bioactivity, a feature critical in drug design .
Substituent Effects: The -CF₃ group in the target compound enhances metabolic stability and lipophilicity compared to phenyl or feruloyl groups in analogs. Carboxylic Acid Functionality: Common to all listed compounds, this group enables salt formation, solubility modulation, and hydrogen bonding. However, its position on the dioxane ring (2-position) vs. the pyridine ring (3-position) alters spatial accessibility for interactions .
Applications and Biological Relevance: While 3-O-Feruloylquinic Acid is a natural antioxidant, the target compound’s synthetic nature and trifluoromethyl group suggest utility in medicinal chemistry (e.g., protease inhibition or fluorinated drug analogs) .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s stereospecific synthesis is likely more challenging than racemic analogs (e.g., rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid), requiring chiral catalysts or resolution techniques .
- Stability and Reactivity : Unlike 3-O-Feruloylquinic Acid, which contains labile ester bonds, the dioxane ring and -CF₃ group may enhance the target compound’s stability under physiological conditions .
- Data Limitations: No direct pharmacological data (e.g., IC₅₀, toxicity) are provided in the evidence, necessitating further studies to compare potency, selectivity, and ADME profiles with analogs.
Biological Activity
(2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is a compound of considerable interest in organic chemistry and medicinal research. Its unique structural characteristics, particularly the trifluoromethyl group and dioxane ring, confer distinctive chemical properties that are valuable in various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 200.11 g/mol
- CAS Number : 2091264-97-8
The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the lipophilicity and metabolic stability of compounds, making them more effective as pharmaceuticals .
The biological activity of (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group can influence enzyme inhibition and receptor binding. For instance, it has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and glucose homeostasis .
1. Metabolic Disorders
Research indicates that derivatives of dioxane-2-carboxylic acids exhibit significant effects on lipid profiles in animal models. In KK-A(y) type 2 diabetic mice, compounds related to this structure have been shown to lower plasma triglycerides and LDL cholesterol while increasing HDL cholesterol levels . This suggests potential applications in treating metabolic disorders such as diabetes.
2. Pharmaceutical Development
The compound's structure makes it a promising candidate for drug development. It serves as a building block for synthesizing more complex fluorinated compounds that could have enhanced biological activities . The incorporation of the trifluoromethyl group has been linked to increased potency in various pharmacological contexts, including anti-cancer agents and drugs targeting metabolic pathways .
Case Study 1: PPAR Agonist Activity
A study investigated the structure-activity relationship (SAR) of dioxane derivatives and found that modifications at specific positions can significantly enhance PPARα agonist activity. The introduction of hydrophobic substituents led to improved binding affinity and selectivity for PPAR subtypes, indicating that (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid could be optimized for therapeutic use in metabolic diseases .
Case Study 2: Drug Potency Enhancement
Another study highlighted how the trifluoromethyl group contributes to increased potency in inhibiting key enzymes involved in metabolic processes. By comparing analogs with and without this functional group, researchers demonstrated that the presence of the trifluoromethyl moiety significantly improved the efficacy of compounds against target enzymes .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Trifluoromethyl ketones | Trifluoromethyl ketones | Potent inhibitors in medicinal chemistry |
| α-Trifluoromethylstyrene derivatives | α-Trifluoromethylstyrene | Versatile intermediates for synthesis |
The unique combination of a trifluoromethyl group and a dioxane ring sets (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid apart from other fluorinated compounds by enhancing its reactivity and potential therapeutic applications.
Q & A
Q. Q: What are the most reliable synthetic routes for (2R,3S)-3-(trifluoromethyl)-1,4-dioxane-2-carboxylic acid, and how can stereochemical purity be ensured?
A: The synthesis typically involves cyclization of a diol precursor with trifluoromethyl ketones or nucleophilic trifluoromethylation. For stereochemical control, asymmetric catalysis or chiral auxiliaries are critical. For example, stereoselective epoxide ring-opening (using chiral catalysts like Jacobsen’s Mn-salen complexes) can establish the (2R,3S) configuration . Post-synthesis, chiral HPLC or capillary electrophoresis is recommended to verify enantiomeric excess (ee ≥ 98%) . Impurities such as diastereomers (e.g., (2S,3R)-isomer) may co-elute under standard HPLC conditions; gradient elution with polar organic modifiers (e.g., 0.1% TFA in acetonitrile) improves resolution .
Advanced Analytical Characterization
Q. Q: How can researchers resolve conflicting spectral data (e.g., NMR splitting patterns) attributed to the trifluoromethyl group’s electronic effects?
A: The -CF₃ group induces significant deshielding and splitting in and NMR due to its strong electron-withdrawing nature. For precise assignments:
- Use NMR to confirm trifluoromethyl integration (δ ≈ -60 to -70 ppm) .
- Employ 2D NMR (HSQC, HMBC) to resolve coupling between CF₃ and adjacent protons.
- Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) to validate assignments .
Contradictions in splitting patterns may arise from dynamic rotational barriers; variable-temperature NMR can clarify conformational exchange .
Stability and Storage Optimization
Q. Q: What storage conditions mitigate degradation of the carboxylic acid moiety in this compound?
A: The carboxylic acid is prone to decarboxylation under heat or basic conditions. Recommended protocols:
- Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent hygroscopic absorption and oxidation .
- Lyophilize the compound for long-term stability; reconstitute in anhydrous DMSO or THF for biological assays .
- Monitor purity via LC-MS quarterly; degradation products (e.g., 1,4-dioxane derivatives lacking COOH) appear as [M-44]⁺ ions .
Biological Activity Profiling
Q. Q: What in vitro assays are suitable for evaluating the compound’s bioactivity, given its structural similarity to pharmacologically active dioxane derivatives?
A: Prioritize assays based on the trifluoromethyl-carboxylic acid pharmacophore:
- Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus), leveraging the CF₃ group’s lipophilicity for membrane penetration .
- Enzyme inhibition : Screen against serine hydrolases (e.g., acetylcholinesterase) using fluorometric assays; the carboxylic acid may act as a zinc-binding motif .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa), with IC₅₀ values compared to controls (e.g., 5-FU) . Note: False positives may arise from dioxane solvent residues; ensure ≤0.1% solvent carryover .
Computational Modeling of Reactivity
Q. Q: How can DFT calculations predict regioselectivity in derivatization reactions (e.g., amide coupling) at the carboxylic acid site?
A:
- Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to identify nucleophilic sites. The carboxylic acid’s LUMO (-1.8 eV) typically aligns with EDG-coupled amines .
- Calculate Fukui indices () to map electrophilic regions; the carbonyl carbon usually shows highest reactivity ( >0.3) .
- Validate with experimental kinetics: Monitor reaction progress (e.g., with DCC/DMAP) via IR (C=O stretch at 1700 cm⁻¹ depletion) .
Addressing Contradictory Biological Data
Q. Q: How should researchers reconcile discrepancies in reported IC₅₀ values across studies?
A: Variability may stem from:
- Impurities : Unidentified byproducts (e.g., epimers) at >0.5% levels can skew activity . Use preparative SFC (supercritical fluid chromatography) for rigorous purification .
- Assay conditions : Serum proteins in cell media may sequester the compound. Use serum-free media or adjust protein-binding corrections .
- Solubility : Poor aqueous solubility (logP ≈1.5) necessitates DMSO vehicles; ensure final DMSO ≤0.5% to avoid cytotoxicity artifacts .
Advanced Synthetic Modifications
Q. Q: What strategies enable selective functionalization of the dioxane ring without compromising stereochemistry?
A:
- Oxidation : Use TEMPO/NaClO to selectively oxidize secondary alcohols (if present) to ketones, preserving the CF₃ and COOH groups .
- Ring-opening : BF₃·OEt₂ catalyzes transesterification with epoxides, but monitor for racemization via polarimetry .
- Protection : Temporarily silylate the carboxylic acid (e.g., TBSCl) during ring modifications, then deprotect with TBAF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
